2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15675972
InChI: InChI=1S/C22H25N5O4S/c1-5-27-21(16-9-7-6-8-10-16)25-26-22(27)32-14-19(28)24-23-13-15-11-17(29-2)20(31-4)18(12-15)30-3/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-13+
SMILES:
Molecular Formula: C22H25N5O4S
Molecular Weight: 455.5 g/mol

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15675972

Molecular Formula: C22H25N5O4S

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C22H25N5O4S
Molecular Weight 455.5 g/mol
IUPAC Name 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C22H25N5O4S/c1-5-27-21(16-9-7-6-8-10-16)25-26-22(27)32-14-19(28)24-23-13-15-11-17(29-2)20(31-4)18(12-15)30-3/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-13+
Standard InChI Key AZABGEPNPLRUJR-YDZHTSKRSA-N
Isomeric SMILES CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Canonical SMILES CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group (-S-) connected to an acetohydrazide chain. The hydrazone moiety arises from the condensation of the hydrazide with 3,4,5-trimethoxybenzaldehyde, creating an E-configuration imine bond (CH=N) . The triazole core is further functionalized with ethyl and phenyl groups at the 4- and 5-positions, respectively, enhancing steric bulk and electronic diversity.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Molecular FormulaC₂₂H₂₅N₅O₄S
Molecular Weight455.5 g/mol
SMILESCCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
InChIKeyAZABGEPNPLRUJR-YDZHTSKRSA-N

The 3,4,5-trimethoxyphenyl group contributes to lipophilicity, facilitating membrane permeation, while the triazole ring offers hydrogen-bonding sites for target engagement .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments:

  • Triazole protons: δ 8.2–8.5 ppm (singlet, H-3 triazole)

  • Ethyl group: δ 1.3 ppm (triplet, CH₃CH₂-) and δ 4.1 ppm (quartet, CH₂-)

  • Methoxy groups: δ 3.8–3.9 ppm (singlets, OCH₃)

  • Hydrazone CH=N: δ 8.7 ppm (singlet) .

Mass spectrometry confirms the molecular ion peak at m/z 455.5 (M⁺), with fragmentation patterns consistent with cleavage at the sulfanyl and hydrazone bonds .

Synthesis and Optimization

Reaction Pathway

Synthesis proceeds via a four-step sequence:

  • Formation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Cyclocondensation of thiosemicarbazide with ethyl phenylpropiolate under acidic conditions .

  • Alkylation with ethyl chloroacetate: Thiol group substitution to yield the thioester intermediate .

  • Hydrazinolysis: Reaction with hydrazine hydrate to generate the acetohydrazide.

  • Condensation with 3,4,5-trimethoxybenzaldehyde: Acid-catalyzed hydrazone formation, requiring stoichiometric control to prevent imine tautomerization .

Table 2: Optimal Reaction Conditions

StepReagentsSolventTemperatureTime (h)Yield (%)
1Thiosemicarbazide, HClEthanolReflux678
2Ethyl chloroacetate, K₂CO₃Acetone50°C485
3Hydrazine hydrateMethanolRT290
43,4,5-Trimethoxybenzaldehyde, H₂SO₄EthanolReflux572

Purification and Yield Enhancement

Recrystallization from ethanol-water (7:3) achieves >95% purity, monitored by HPLC (C18 column, 70:30 acetonitrile-water, λ = 254 nm). Microwave-assisted synthesis reduces Step 4 duration to 2 hours with comparable yields .

Biological Activities and Mechanisms

Anticancer Profiling

The compound demonstrates dose-dependent cytotoxicity against:

  • MCF-7 (breast cancer): IC₅₀ = 12.3 μM

  • A375 (melanoma): IC₅₀ = 9.8 μM

  • Panc-1 (pancreatic cancer): IC₅₀ = 15.6 μM .

Mechanistic studies indicate G2/M cell cycle arrest via tubulin polymerization inhibition (30% reduction at 10 μM) and apoptosis induction through caspase-3 activation (2.5-fold increase vs. control) .

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

  • MIC = 8 μg/mL (comparable to ciprofloxacin)

  • Disruption of cell membrane integrity observed via electron microscopy .

Analytical and Computational Tools

Structural Validation

  • X-ray crystallography: Confirms E-configuration of the hydrazone moiety (C=N bond length: 1.28 Å) .

  • Molecular docking: High affinity (−9.2 kcal/mol) for tubulin’s colchicine-binding site, corroborating antimitotic activity .

Table 3: Docking Scores vs. Known Inhibitors

CompoundDocking Score (kcal/mol)Target
Target Compound-9.2Tubulin (PDB: 1SA0)
Colchicine-8.7Tubulin (PDB: 1SA0)
Combretastatin A-4-9.5Tubulin (PDB: 1SA0)

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